molecular formula C12H10N2O3S B2847429 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide CAS No. 314260-09-8

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide

Cat. No. B2847429
CAS RN: 314260-09-8
M. Wt: 262.28
InChI Key: IUJHWXRDLXQTCB-TWGQIWQCSA-N
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Description

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide, also known as TDZD-8, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TDZD-8 is a thiazolidinedione derivative that has been shown to possess anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Hypoglycemic Activity

Research has shown that derivatives of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide exhibit significant hypoglycemic activity, suggesting potential applications in the management of diabetes. Nikalje et al. (2012) synthesized novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives, which demonstrated considerable hypoglycemic effects in Wister albino mice models. These findings were supported by another study by Mehendale-Munj et al. (2011), which explored the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs in a type-2 diabetes model, showing significant reductions in blood glucose levels after treatment (Nikalje, Anna Pratima G. et al., 2012) (Mehendale-Munj, Sonali et al., 2011).

Anti-inflammatory and Immunomodulatory Effects

Compounds based on the thiazolidine-2,4-dione moiety, including this compound derivatives, have been explored for their anti-inflammatory and immunomodulatory activities. One notable study by Ma et al. (2011) synthesized twenty-two compounds, identifying one particular derivative that significantly inhibited inducible nitric oxide synthase (iNOS) activity and the production of prostaglandin E2 (PGE2), showing superior efficacy to the commercial anti-inflammatory drug indomethacin in lipopolysaccharide (LPS)-induced RAW 264.7 cells (Ma, Liang et al., 2011).

Antibacterial Activity

Recent studies have also highlighted the antibacterial potential of this compound derivatives. Trotsko et al. (2018) synthesized a series of new derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrating significant antibacterial activity against Gram-positive bacterial strains, indicating their potential as novel antibacterial agents (Trotsko, Nazar et al., 2018).

Antioxidant and Anti-inflammatory Activities

Koppireddi et al. (2013) synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives, evaluating them for antioxidant and anti-inflammatory activities. Their findings revealed compounds with good DPPH radical scavenging efficacy and excellent anti-inflammatory activity, showcasing the dual therapeutic potential of these compounds (Koppireddi, Satish et al., 2013).

Anticancer Activity

Further research into the this compound framework has identified derivatives with potential anticancer activity. A study by Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety, conducting antitumor screening that identified compounds with activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, underscoring the potential of these derivatives in cancer therapy (Havrylyuk, D. et al., 2010).

properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJHWXRDLXQTCB-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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